2-Phenylethyl 2-piperidin-4-yloxybenzoate
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Overview
Description
2-Phenylethyl 2-piperidin-4-yloxybenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethyl group attached to a piperidin-4-yloxybenzoate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2-piperidin-4-yloxybenzoate typically involves the reaction of 2-phenylethyl bromide with 4-piperidone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 2-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-Phenylethyl 2-piperidin-4-yloxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group enhances its binding affinity to these targets, leading to various biological effects . The compound may also modulate signaling pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
N-Phenethyl-4-piperidinone: A precursor in the synthesis of fentanyl and its analogs.
N-(1-Phenethyl-4-piperidinyl)propionanilide: Known for its potent analgesic properties.
N-(1-(2-Phenoxyethyl)-4-piperidinyl)propionanilide: Exhibits similar biological activities but with different pharmacokinetic profiles.
Uniqueness
2-Phenylethyl 2-piperidin-4-yloxybenzoate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-phenylethyl 2-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C20H23NO3/c22-20(23-15-12-16-6-2-1-3-7-16)18-8-4-5-9-19(18)24-17-10-13-21-14-11-17/h1-9,17,21H,10-15H2 |
InChI Key |
FASGYINANSOOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(=O)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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